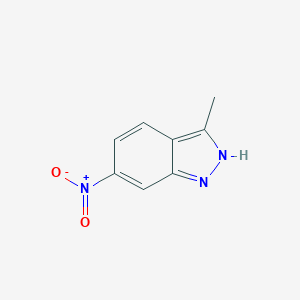

3-Methyl-6-nitro-1H-indazol

Übersicht

Beschreibung

3-Methyl-6-nitro-1H-indazole is a heterocyclic compound that has been studied for its potential applications in a variety of fields. It is a member of the indazole family, which is composed of nitrogen-containing aromatic heterocycles. 3-Methyl-6-nitro-1H-indazole has been studied for its potential as a synthetic intermediate, its ability to bind to metal ions, and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antikrebsanwendungen

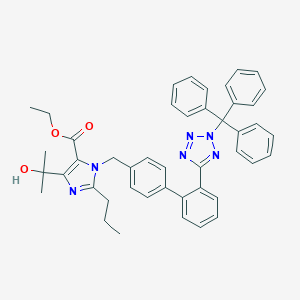

3-Methyl-6-nitro-1H-indazol: ist ein wichtiger Zwischenprodukt bei der Synthese von Pazopanib, einem Medikament zur Behandlung verschiedener Krebsarten . Es wirkt als Tyrosinkinase-Inhibitor und ist besonders wirksam gegen Weichteilsarkome (STS). Die Rolle der Verbindung bei der Hemmung der Proliferation von Krebszellen unterstreicht ihre Bedeutung in der onkologischen Forschung.

Entzündungshemmende und antibakterielle Eigenschaften

Indazolverbindungen, darunter This compound, zeigen entzündungshemmende und antibakterielle Eigenschaften . Sie können bei der Entwicklung neuer Medikamente zur Behandlung von entzündlichen Erkrankungen und bakteriellen Infektionen eingesetzt werden und bieten ein Potenzial für umfangreiche Forschung in der Mikrobiologie und Immunologie.

Antidepressive und Antihypertensive Wirkungen

Der Indazol-Motiv ist in mehreren auf dem Markt erhältlichen Medikamenten mit antidepressiven und antihypertensiven Wirkungen vorhanden . Die Forschung an This compound könnte zur Entwicklung neuer Behandlungen für Depressionen und Bluthochdruck führen, was zur Neurologie und Kardiovaskularforschung beitragen würde.

Synthese selektiver Inhibitoren

Diese Verbindung kann verwendet werden, um selektive Inhibitoren der Phosphoinositid-3-Kinase δ zu erzeugen, die zur Behandlung von Atemwegserkrankungen eingesetzt werden . Diese Anwendung ist entscheidend für die Forschung in der Atemtherapie, insbesondere im Kontext von Erkrankungen wie Asthma und chronisch-obstruktiver Lungenerkrankung (COPD).

Behandlung neurologischer Erkrankungen

3-Methyl-1H-indazol: , eine verwandte Verbindung, hat sich bei der Behandlung neurologischer Erkrankungen wie Trigeminusneuralgie als vielversprechend erwiesen . In Erweiterung dazu könnte This compound für ähnliche neurologische Anwendungen erforscht werden, was möglicherweise neue Wege zur Behandlung von chronischen Schmerzen bietet.

Ophthalmologische und urologische Forschung

Die Fähigkeit von 3-Methyl-1H-indazol, die Aktivität des Histamin-H3-Rezeptors zu hemmen, deutet darauf hin, dass This compound auf seine Auswirkungen auf Augenkrankheiten und Blasenkrebs untersucht werden könnte . Dies eröffnet potenzielle Forschungsanwendungen in der Ophthalmologie und Urologie.

Zukünftige Richtungen

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the diverse biological activities of these compounds .

Wirkmechanismus

Target of Action

The primary targets of 3-Methyl-6-nitro-1H-indazole are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes.

Mode of Action

3-Methyl-6-nitro-1H-indazole interacts with its targets by inhibiting the activity of NOS enzymes . This inhibition prevents the production of nitric oxide, leading to changes in various physiological processes that depend on this molecule.

Biochemical Pathways

The inhibition of NOS enzymes affects several biochemical pathways. Nitric oxide is involved in vasodilation, immune response modulation, neurotransmission, and cell death regulation. Therefore, the inhibition of nitric oxide production can have widespread effects on these pathways .

Result of Action

The molecular and cellular effects of 3-Methyl-6-nitro-1H-indazole’s action are primarily due to the reduced production of nitric oxide. This can lead to changes in blood vessel dilation, immune response, neurotransmission, and cell survival . Additionally, it has been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

Biochemische Analyse

Biochemical Properties

Indazole derivatives, to which 3-Methyl-6-nitro-1H-indazole belongs, have been reported to interact with various enzymes and proteins

Cellular Effects

Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

3-methyl-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-7-3-2-6(11(12)13)4-8(7)10-9-5/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNWSYKLFDLUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448355 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6494-19-5 | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6494-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

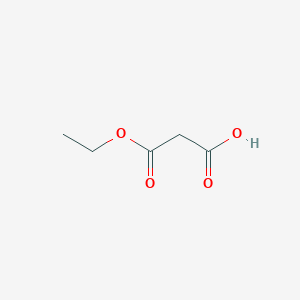

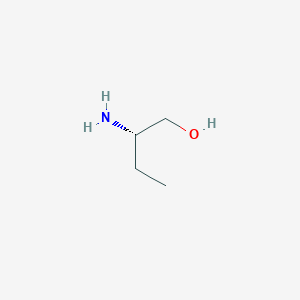

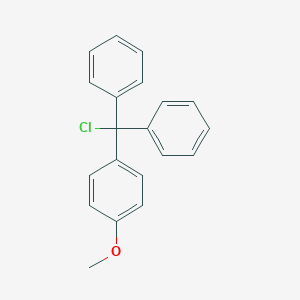

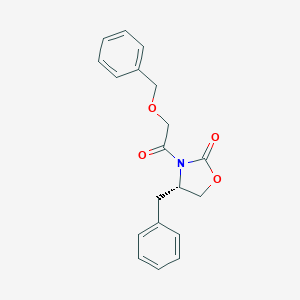

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

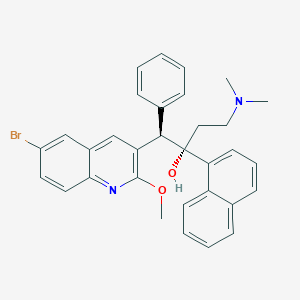

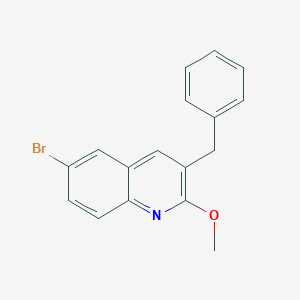

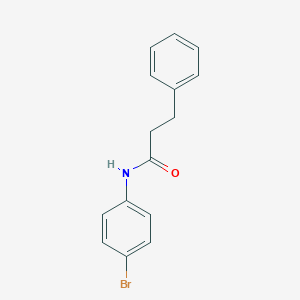

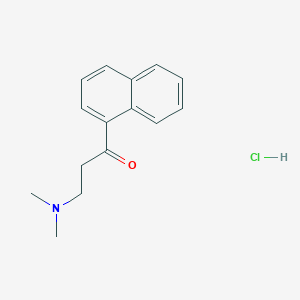

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of 3-methyl-6-nitro-1H-indazole in current research?

A1: 3-Methyl-6-nitro-1H-indazole serves as a crucial intermediate in the multi-step synthesis of Pazopanib hydrochloride [, , ]. Pazopanib hydrochloride, commercially known as Votrient, is a tyrosine kinase inhibitor used in cancer treatment [].

Q2: What synthetic challenges have been addressed regarding the production of 3-methyl-6-nitro-1H-indazole?

A2: Researchers have successfully scaled up the synthesis of 3-methyl-6-nitro-1H-indazole to 200 g/batch, achieving a yield of 79.6% from the starting material, ethylaniline []. This involved optimizing various reaction parameters, including the amount of sulfuric acid used during nitration, acetic acid and sodium hydroxide concentrations during diazotization for ring closure, reaction temperature control, and reagent addition methods []. These optimizations ensured both the safety and efficiency of the large-scale synthesis process.

Q3: Beyond Pazopanib hydrochloride, are there other applications for 3-methyl-6-nitro-1H-indazole or its derivatives?

A3: While the provided research primarily focuses on the use of 3-methyl-6-nitro-1H-indazole in Pazopanib hydrochloride synthesis, one study explored its derivative, 2,3-diethyl-6-nitro-2H-indazole []. This derivative shows potential as a key intermediate for developing novel molecule-targeting angiogenesis inhibitors with anti-tumor activity [].

Q4: Are there any characterization details available for 3-methyl-6-nitro-1H-indazole?

A4: While the provided abstracts don't offer specific spectroscopic data for 3-methyl-6-nitro-1H-indazole, they confirm its successful synthesis and characterization. Researchers employed techniques such as 1H NMR, MS, and IR to confirm the structure of Pazopanib hydrochloride, confirming the successful incorporation and transformation of the 3-methyl-6-nitro-1H-indazole intermediate []. Further investigation into the full research articles might offer more detailed characterization data for the compound itself.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chloroethyl)tetrahydro-1H,5H-[1,3,2]diazaphospholo[2,1-b][1,3,2]oxazaphosphorine 9-oxide](/img/structure/B32092.png)

![N-[(2R,3R,4R,5S,6R)-2,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B32105.png)